1H-indole, 2-acetyl-3-aminosuccinate
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Overview
Description
1H-Indole, 2-acetyl-3-aminosuccinate is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-indole, 2-acetyl-3-aminosuccinate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another approach is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 2-acetyl-3-aminosuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole, 2-acetyl-3-aminosuccinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indole, 2-acetyl-3-aminosuccinate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1H-Indole, 2-acetyl-3-aminosuccinate can be compared with other similar compounds such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone and its antioxidant properties.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16N2O5 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-acetyl-3-aminobutanedioic acid;1H-indole |
InChI |
InChI=1S/C8H7N.C6H9NO5/c1-2-4-8-7(3-1)5-6-9-8;1-2(8)3(5(9)10)4(7)6(11)12/h1-6,9H;3-4H,7H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
VJHXAZZBZRMMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(=O)O)N)C(=O)O.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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